molecular formula C14H12BrFN2O2 B13248664 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13248664
M. Wt: 339.16 g/mol
InChI Key: MKLZTOIERYQRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060030-01-3) is a nitrile-containing compound featuring a piperidin-2-one core substituted with a 2-bromo-6-fluorophenyl group and a 3-oxopropanenitrile moiety. Its molecular architecture combines halogenated aromaticity, a ketone-functionalized piperidine ring, and a nitrile group, making it a candidate for pharmaceutical and agrochemical research. The compound is commercially available through two suppliers, as noted in supplier databases .

Properties

Molecular Formula

C14H12BrFN2O2

Molecular Weight

339.16 g/mol

IUPAC Name

3-[1-(2-bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12BrFN2O2/c15-10-4-1-5-11(16)13(10)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2

InChI Key

MKLZTOIERYQRBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=CC=C2Br)F)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-fluoroaniline with a suitable piperidinone derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a nitrile compound to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

The positional isomer 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060000-64-6) differs only in the fluorine substituent’s position (4-fluoro vs. 6-fluoro). This minor structural variation can significantly alter electronic properties and binding interactions. For example:

  • Spatial orientation : The ortho-fluorine (6-position) in the target compound could impose steric hindrance, affecting conformational flexibility compared to the para-fluoro isomer .

Substituent Variations in Piperidin-2-one Derivatives

Compound Name CAS Substituents Suppliers
Target Compound 2060030-01-3 2-Bromo-6-fluorophenyl 2
3-[1-(2-Bromo-4-fluorophenyl)-...-propanenitrile 2060000-64-6 2-Bromo-4-fluorophenyl 1
3-[1-(2-Bromo-phenyl)-2-oxo...-propanenitrile 2060020-54-2 2-Bromophenyl (no fluorine) 1
3-[1-(2-Bromo-phenyl)-2-oxo...-methylpropanenitrile 2060029-41-4 2-Bromophenyl + methyl group 1
  • Bromine vs. Chlorine : Compounds like 3-[1-(4-chlorophenyl)-...-propanenitrile (CAS: 1006493-20-4) replace bromine with chlorine, reducing steric bulk and altering hydrophobicity.
  • Methyl addition : The methyl-substituted derivative (CAS: 2060029-41-4) introduces steric effects that may hinder rotational freedom or target binding .

Heterocyclic Derivatives with Enhanced Complexity

Patent applications highlight advanced analogs such as 3-((3S,4S)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile , which incorporate fused heterocycles (e.g., imidazo-pyrrolo-pyrazine). These modifications:

  • Increase aromatic surface area for π-π stacking.
  • Introduce hydrogen-bonding sites (e.g., pyrazine nitrogen), enhancing target affinity.

Commercial Availability and Supplier Trends

The target compound’s two suppliers suggest greater accessibility compared to single-supplier analogs (e.g., CAS: 2060000-64-6). Compounds with multiple suppliers (e.g., CAS: 1006493-20-4 with three suppliers) may indicate broader industrial interest or simpler synthesis .

Research Findings and Implications

  • Fluorine positioning : The 6-fluoro substituent in the target compound may optimize electronic effects for kinase inhibition, a common therapeutic target.
  • Nitrile utility : The nitrile group’s polarity and ability to form hydrogen bonds make it advantageous in drug design, as seen in kinase inhibitors like crizotinib.
  • Heterocyclic complexity : While fused-ring derivatives (e.g., imidazo-pyrrolo-pyrazine) show enhanced bioactivity, their synthesis complexity may limit scalability compared to simpler analogs .

Data Tables

Table 1: Key Structural and Commercial Comparisons

CAS Substituents Halogen Position Suppliers Molecular Weight*
2060030-01-3 2-Bromo-6-fluorophenyl Ortho-fluoro 2 ~365.2
2060000-64-6 2-Bromo-4-fluorophenyl Para-fluoro 1 ~365.2
2060020-54-2 2-Bromophenyl (no fluorine) N/A 1 ~347.2
1006493-20-4 4-Chlorophenyl Para-chloro 3 ~303.7

*Estimated based on structural formulas.

Biological Activity

3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound notable for its unique structural features, including a piperidine ring and multiple functional groups. The presence of bromine and fluorine substituents on the phenyl ring enhances its potential reactivity and biological activity. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C14H12BrFN2O2
  • Molecular Weight : 339.16 g/mol
  • IUPAC Name : 3-[1-(2-bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects. The exact mechanisms through which it operates are still under investigation, but preliminary studies suggest significant interactions with specific molecular targets.

Biological Activity

Research indicates that 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibits several biological activities, particularly in pharmacological contexts:

  • Anticancer Activity : Initial studies have shown that compounds with similar structures can inhibit cell invasion and migration in cancer models. For example, certain bromo derivatives have demonstrated potent anti-invasive properties in vitro and in vivo, suggesting that this compound may also possess similar anticancer properties .
  • Enzyme Modulation : The compound's interactions with various enzymes have been noted, indicating its potential role as an enzyme modulator. This could involve the inhibition or activation of specific enzymes that play critical roles in metabolic pathways or disease processes.

Research Findings

Several studies have focused on the synthesis and characterization of this compound, along with its biological evaluations:

Table 1: Summary of Biological Studies

Study FocusFindingsReference
Anticancer PropertiesInhibits cell invasion in vitro; potential for tumor growth reduction in vivo models
Enzyme InteractionsModulates activity of specific enzymes; ongoing research to elucidate mechanisms
Pharmacological ApplicationsInvestigated as a candidate for drug development due to structural uniqueness

Case Studies

A notable case study involved the evaluation of structurally similar compounds that demonstrated significant biological activities. These compounds were assessed for their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The bromo derivative showed enhanced potency compared to traditional MMP inhibitors, suggesting that 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may also exhibit enhanced therapeutic efficacy against cancer .

Synthesis and Production

The synthesis of 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step reactions starting from commercially available precursors. The synthesis process requires careful control over reaction conditions, including temperature and solvent choice, to optimize yield and purity. In industrial applications, automated reactors are used for consistency and efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.